(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is an organic compound that features a naphthalene ring substituted with a fluorine atom and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 4-fluoronaphthalene. This intermediate is then subjected to a series of reactions, including nitration, reduction, and subsequent coupling with a suitable amino acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
Uniqueness
(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is unique due to its specific structural features, including the combination of a fluorinated naphthalene ring and an amino acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H12FNO2 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
CXHPFIVQKACSEY-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.